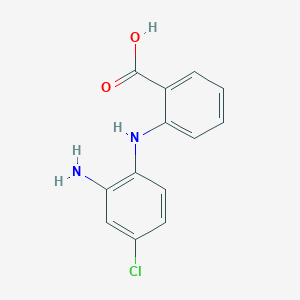

N-(2-Amino-4-chlorophenyl)anthranilic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-amino-4-chloroanilino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O2/c14-8-5-6-12(10(15)7-8)16-11-4-2-1-3-9(11)13(17)18/h1-7,16H,15H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMVPMZFEYCGSTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=C(C=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60346259 | |

| Record name | N-(2-Amino-4-chlorophenyl)anthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67990-66-3 | |

| Record name | N-(2-Amino-4-chlorophenyl)anthranilic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67990-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Amino-4-chlorophenyl)anthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(2-Amino-4-chlorophenyl)anthranilic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Amino-4-chlorophenyl)anthranilic acid is a fine chemical and a key intermediate in the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis via the Ullmann condensation, and an exploration of its potential biological significance, particularly in the context of cyclooxygenase (COX) inhibition. Furthermore, this document elucidates the relevant signaling pathways and presents quantitative data for its derivatives, offering a valuable resource for researchers in medicinal chemistry and drug development.

Chemical and Physical Properties

This compound, with the IUPAC name 2-(2-amino-4-chloroanilino)benzoic acid, is a derivative of anthranilic acid. It serves as a crucial building block in organic synthesis, most notably in the production of the atypical antipsychotic drug, clozapine.[1][2]

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference(s) |

| IUPAC Name | 2-(2-amino-4-chloroanilino)benzoic acid | [3] |

| Synonyms | This compound | [3] |

| CAS Number | 67990-66-3 | [3] |

| Molecular Formula | C₁₃H₁₁ClN₂O₂ | [3] |

| Molecular Weight | 262.69 g/mol | [3] |

| Melting Point | 191 °C (decomposes) | [4] |

| Appearance | Not Available | [5] |

| Density | 1.441 g/cm³ | [5] |

| Boiling Point | 442.4 °C at 760 mmHg | [5] |

| Flash Point | 221.4 °C | [5] |

| Refractive Index | 1.716 | [5] |

| Storage Temperature | 2-8°C (protect from light) | [6] |

Spectroscopic Data

The structural integrity of this compound is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data

| Spectrum Type | Key Peaks/Signals | Reference(s) |

| ¹H NMR (DMSO-d₆) | δ 6.692-7.353 (m, 9H, Ar-H), 7.961 (s, 1H, N-H), 9.639 (s, 1H, -COOH) | [7] |

| ¹³C NMR | Data available in spectral databases. | |

| Infrared (IR) | 3300-2600 cm⁻¹ (-OH), 3280-3110 cm⁻¹ (-NH-), 1710-1678 cm⁻¹ (C=O) | [7] |

| Mass Spectrometry | Molecular Ion Peak (m/z): 262 | [3] |

Synthesis of this compound

The primary method for the synthesis of N-aryl anthranilic acids is the Ullmann condensation.[7][8][9] This reaction involves the copper-catalyzed coupling of a 2-halobenzoic acid with an aniline derivative.[7]

Experimental Protocol: Ullmann Condensation

This protocol is a representative method based on general procedures for the synthesis of N-aryl anthranilic acids.[7]

Reactants:

-

o-Chlorobenzoic acid (1 mole)

-

4-Chloro-1,2-phenylenediamine (1.2 moles)

-

Cupric oxide (catalyst)

-

Anhydrous potassium carbonate

-

Ethanol (95%) for recrystallization

-

Dilute hydrochloric acid

Procedure:

-

A mixture of o-chlorobenzoic acid, 4-chloro-1,2-phenylenediamine, cupric oxide, and anhydrous potassium carbonate is taken in a round-bottom flask.

-

The mixture is heated under reflux for approximately 7 hours.

-

After the reaction is complete, the resulting solid is suspended in water.

-

The title compound is precipitated using dilute hydrochloric acid.

-

The precipitate is filtered, dried, and recrystallized from 95% ethanol.

Workflow Diagram:

Caption: Ullmann Condensation Workflow for Synthesis.

Biological Activity and Mechanism of Action

While direct biological activity data for this compound is limited in publicly available literature, the broader class of anthranilic acid derivatives is known for its anti-inflammatory properties.[10][11][12] Many of these compounds, including the commercial drug mefenamic acid, act as inhibitors of cyclooxygenase (COX) enzymes. A study on N-benzoyl derivatives of this compound has indicated that these compounds exhibit analgesic activity, with docking studies suggesting an interaction with the COX-2 receptor.

The COX enzymes (COX-1 and COX-2) are central to the inflammatory process as they catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[13][14] COX-1 is constitutively expressed and plays a role in homeostatic functions, while COX-2 is induced by inflammatory stimuli.[15] Therefore, selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.

Given the evidence from its derivatives, it is plausible that this compound may also exhibit inhibitory activity towards COX enzymes, particularly COX-2.

Quantitative Data for Derivatives

As of the latest literature search, specific IC₅₀ or Kᵢ values for this compound against COX-1 or COX-2 are not available. However, data for some of its derivatives have been reported.

Table 3: In Vitro COX-2 Selectivity of Anthranilic Acid Derivatives

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) | Reference(s) |

| JS-3 | 24.5 | 4.41 | 5.56 | [10][16] |

| JS-4 | 59 | 4.3 | 13.70 | [10][16] |

| Note: JS-3 and JS-4 are novel synthesized anthranilic acid derivatives evaluated for anti-inflammatory activity.[10] |

Signaling Pathways

The likely biological target of this compound and its derivatives is the cyclooxygenase pathway, which is a critical component of the inflammatory response.

Prostaglandin Synthesis Pathway

The synthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane by phospholipase A₂.[17] Arachidonic acid is then converted by COX-1 or COX-2 into the unstable intermediate Prostaglandin H₂ (PGH₂).[14][15][17] PGH₂ is subsequently converted into various prostaglandins, including PGE₂, by specific synthases.[14][15] These prostaglandins then bind to their respective G-protein coupled receptors on target cells to elicit a physiological response.[18]

Diagram of the Prostaglandin Synthesis Pathway:

Caption: Prostaglandin Synthesis Pathway.

Conclusion

This compound is a valuable synthetic intermediate with potential biological activity. Its synthesis is readily achievable through established methods like the Ullmann condensation. While direct quantitative data on its biological targets are yet to be fully elucidated, the activity of its derivatives strongly suggests that it may function as a cyclooxygenase inhibitor, warranting further investigation for its potential as an anti-inflammatory agent. This guide provides a foundational understanding for researchers and professionals working with this compound, from its fundamental properties to its potential therapeutic applications.

References

- 1. arborpharmchem.com [arborpharmchem.com]

- 2. Classics in Chemical Neuroscience: Clozapine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C13H11ClN2O2 | CID 610730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS NO. 67990-66-3 | this compound | C13H11ClN2O2 [localpharmaguide.com]

- 5. echemi.com [echemi.com]

- 6. Cas 67990-66-3,this compound | lookchem [lookchem.com]

- 7. ijpsonline.com [ijpsonline.com]

- 8. scielo.br [scielo.br]

- 9. Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids | CoLab [colab.ws]

- 10. ijper.org [ijper.org]

- 11. Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. bio.libretexts.org [bio.libretexts.org]

- 14. Prostaglandin - Wikipedia [en.wikipedia.org]

- 15. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Reactome | Synthesis of Prostaglandins (PG) and Thromboxanes (TX) [reactome.org]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of N-(2-Amino-4-chlorophenyl)anthranilic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Amino-4-chlorophenyl)anthranilic acid is a chemical compound of significant interest in synthetic organic chemistry, primarily recognized as a key intermediate in the synthesis of various heterocyclic compounds, including pharmaceuticals. Its bifunctional nature, possessing both amino and carboxylic acid moieties on a diphenylamine scaffold, makes it a versatile building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization, tailored for professionals in research and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. These properties are crucial for its handling, characterization, and application in chemical synthesis.

| Property | Value | Reference |

| IUPAC Name | 2-[(2-Amino-4-chlorophenyl)amino]benzoic acid | [1] |

| CAS Number | 67990-66-3 | [2][3] |

| Molecular Formula | C₁₃H₁₁ClN₂O₂ | [2] |

| Molecular Weight | 262.69 g/mol | [2] |

| Melting Point | 191 °C (decomposes) | [2][4] |

| Boiling Point | 442.4 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.441 g/cm³ (Predicted) | [2] |

| Solubility | Information not readily available. | [2] |

| pKa | 3.60 ± 0.36 (Predicted) | [2] |

| Appearance | Not specified, likely a solid. | |

| InChI Key | HMVPMZFEYCGSTC-UHFFFAOYSA-N | [4] |

| SMILES | Nc1cc(Cl)ccc1Nc2ccccc2C(O)=O | [4] |

Synthesis and Purification

The primary synthetic route to this compound and related N-phenylanthranilic acids is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl amine with an aryl halide.

Experimental Protocol: Ullmann Condensation Synthesis

This protocol is a generalized procedure based on the principles of the Ullmann condensation for the synthesis of N-phenylanthranilic acid derivatives.

Materials:

-

2-chlorobenzoic acid

-

2-amino-4-chloroaniline

-

Potassium carbonate (K₂CO₃)

-

Copper (I) iodide (CuI) or other copper catalyst

-

High-boiling point solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))

-

Hydrochloric acid (HCl)

-

Deionized water

-

Ethanol or other suitable solvent for recrystallization

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chlorobenzoic acid, 2-amino-4-chloroaniline, and potassium carbonate in a suitable high-boiling point solvent.

-

Add a catalytic amount of copper(I) iodide to the mixture.

-

Heat the reaction mixture to reflux with vigorous stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the mixture with dilute hydrochloric acid to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water to remove any inorganic salts.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Caption: Generalized workflow for the synthesis of this compound.

Analytical Characterization

A combination of spectroscopic techniques is typically employed to confirm the structure and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, as well as signals for the amine and carboxylic acid protons. The integration and splitting patterns of these signals provide valuable information about the molecular structure.

-

¹³C NMR: The carbon NMR spectrum will display resonances for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid and the aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

-

N-H stretching vibrations for the primary and secondary amines.

-

O-H stretching of the carboxylic acid.

-

C=O stretching of the carboxylic acid.

-

C-N and C-Cl stretching vibrations.

-

Aromatic C-H and C=C stretching and bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of the compound and to study its fragmentation pattern, further confirming its identity. The molecular ion peak [M]⁺ would be expected at m/z 262.69.

Caption: Workflow for the analytical characterization of the synthesized compound.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information on the direct biological activity and specific signaling pathway interactions of this compound itself. Its primary significance in the life sciences lies in its role as a precursor for pharmacologically active molecules.

Derivatives of anthranilic acid are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[5][6][7] For instance, N-phenylanthranilic acid is the core structure of fenamic acid non-steroidal anti-inflammatory drugs (NSAIDs).

The most notable application of this compound is as an intermediate in the synthesis of clozapine , an atypical antipsychotic medication used in the treatment of schizophrenia. The synthesis of clozapine involves the cyclization of an N-methylpiperazide derivative of this compound.[8]

Caption: Biological relevance of this compound and its derivatives.

Conclusion

This compound is a valuable synthetic intermediate with well-defined chemical and physical properties. While information on its direct biological activity is scarce, its role in the synthesis of important pharmaceuticals like clozapine underscores its importance in drug development. The experimental protocols and analytical methods outlined in this guide provide a foundation for researchers and scientists working with this compound. Further investigation into the potential biological activities of this specific molecule and its novel derivatives may unveil new therapeutic opportunities.

References

- 1. This compound(67990-66-3) 1H NMR [m.chemicalbook.com]

- 2. Separation of N-Phenylanthranilic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. This compound | C13H11ClN2O2 | CID 610730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to N-(2-Amino-4-chlorophenyl)anthranilic Acid

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and potential biological activities of N-(2-Amino-4-chlorophenyl)anthranilic acid. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Molecular Structure and Chemical Properties

This compound is an aromatic compound belonging to the class of anthranilic acid derivatives. Its structure consists of an anthranilic acid moiety linked via a secondary amine to a 2-amino-4-chlorophenyl group.

Chemical Identifiers and Properties:

| Property | Value | Source |

| IUPAC Name | 2-(2-amino-4-chloroanilino)benzoic acid | [1] |

| CAS Number | 67990-66-3 | [2][3][4] |

| Molecular Formula | C₁₃H₁₁ClN₂O₂ | [1][2][3] |

| Molecular Weight | 262.69 g/mol | [1][2][4] |

| InChI Key | HMVPMZFEYCGSTC-UHFFFAOYSA-N | [4] |

| SMILES String | Nc1cc(Cl)ccc1Nc2ccccc2C(O)=O | [4] |

| Appearance | Not explicitly stated, typically a solid | |

| Melting Point | 191 °C (decomposes) | [2][3][4] |

| Boiling Point | 442.4 °C at 760 mmHg | [2][5] |

| Density | 1.441 g/cm³ | [2][5] |

| Flash Point | 221.4 °C | [2][5] |

| pKa | 3.60 ± 0.36 (Predicted) | [2] |

| XLogP3 | 4.0 | [5] |

| Hydrogen Bond Donor Count | 3 | [5] |

| Hydrogen Bond Acceptor Count | 4 | [5] |

| Rotatable Bond Count | 3 | [5] |

Spectroscopic Data:

Spectroscopic data for this compound is available in public databases.[1] This includes:

-

¹H NMR and ¹³C NMR Spectra: Data is available in NMRShiftDB and through various chemical suppliers.[1]

-

Mass Spectrometry (GC-MS): The NIST Mass Spectrometry Data Center provides mass spectral data, with major peaks observed at m/z 209, 244, and 262.[1]

-

Infrared (IR) Spectroscopy: FTIR spectra, typically obtained using a KBr wafer, are also available.[1]

-

Raman Spectroscopy: Raman spectral data has been documented.[1]

Synthesis Protocols

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, notably clozapine.[6] The following outlines a general synthetic approach.

General Synthesis Workflow:

Caption: General synthetic route for this compound.

Experimental Protocol: Ullmann Condensation and Reduction

This protocol is a generalized procedure based on common synthetic routes for diarylamines.

-

Ullmann Condensation:

-

In a round-bottom flask, combine anthranilic acid, 2,5-dichloronitrobenzene, a copper catalyst (e.g., copper(I) iodide or copper powder), and a base (e.g., potassium carbonate).

-

Add a high-boiling point solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 120 to 180 °C for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture, dilute with water, and acidify to precipitate the intermediate product, 2-[(4-Chloro-2-nitrophenyl)amino]-benzoic acid.

-

Filter, wash, and dry the crude product. Purification can be achieved by recrystallization.

-

-

Reduction of the Nitro Group:

-

Suspend the intermediate product in a suitable solvent, such as ethanol or acetic acid.

-

Add a reducing agent. Common reagents for nitro group reduction include tin(II) chloride in hydrochloric acid, iron powder in acetic acid, or catalytic hydrogenation (e.g., H₂ with a palladium-on-carbon catalyst).

-

Stir the reaction mixture at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

-

After the reaction, neutralize the mixture and extract the product with an organic solvent.

-

Wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and evaporate the solvent to yield this compound.

-

Further purification can be performed by recrystallization or column chromatography.

-

Biological Activity and Signaling Pathways

While specific biological activities of this compound are not extensively documented, derivatives of anthranilic acid are known to possess a range of pharmacological properties.

Analgesic and Anti-inflammatory Activity:

Derivatives of this compound have been investigated for their analgesic properties. The proposed mechanism of action involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme.

COX-2 Signaling Pathway:

Caption: Inhibition of the COX-2 pathway by anthranilic acid derivatives.

Antimicrobial and Antioxidant Potential:

Anthranilic acid sulfonamide analogs have demonstrated antifungal activity against C. albicans and some antioxidant properties.[7] While not the exact molecule, this suggests that this compound could be a scaffold for developing agents with similar activities.

Role in Neuropsychiatry:

Anthranilic acid is a metabolite in the kynurenine pathway, which is involved in tryptophan metabolism.[8] Imbalances in this pathway and elevated levels of anthranilic acid have been linked to schizophrenia, suggesting a potential role in neurotransmission.[8]

Kynurenine Pathway Overview:

Caption: Simplified overview of the Kynurenine pathway showing the formation of Anthranilic Acid.

Applications in Drug Development

The primary documented application of this compound is as a precursor in the synthesis of clozapine, an atypical antipsychotic medication.[6] Its structural similarity to other biologically active anthranilic acid derivatives suggests its potential as a scaffold for the development of new therapeutic agents with analgesic, anti-inflammatory, antimicrobial, or neuroactive properties. Further structure-activity relationship (SAR) studies could lead to the discovery of novel drug candidates.[9]

References

- 1. This compound | C13H11ClN2O2 | CID 610730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. CAS NO. 67990-66-3 | this compound | C13H11ClN2O2 [localpharmaguide.com]

- 4. N-(2-氨基-4-氯苯)邻氨基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. DE4341987C1 - Process for the preparation of clozapine - Google Patents [patents.google.com]

- 7. Investigation on biological activities of anthranilic acid sulfonamide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. preprints.org [preprints.org]

- 9. Discovery of Anthranilic Acid Derivatives as Difluoromethylornithine Adjunct Agents That Inhibit Far Upstream Element Binding Protein 1 (FUBP1) Function - PMC [pmc.ncbi.nlm.nih.gov]

N-(2-Amino-4-chlorophenyl)anthranilic acid: A Technical Guide for Drug Development Professionals

CAS Number: 67990-66-3

Molecular Formula: C₁₃H₁₁ClN₂O₂

Molecular Weight: 262.69 g/mol

Introduction

N-(2-Amino-4-chlorophenyl)anthranilic acid is a synthetic organic compound belonging to the family of anthranilic acid derivatives. While the biological activity of the core molecule itself is not extensively documented in publicly available literature, its significance lies primarily in its role as a key intermediate in the synthesis of pharmacologically active molecules. Notably, it is a precursor in the synthesis of derivatives with demonstrated analgesic, antifungal, and cytotoxic properties. This technical guide provides an in-depth overview of its chemical properties, synthesis, and the biological activities of its derivatives, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Melting Point | 191 °C (decomposes) | [1][2] |

| Boiling Point | 442.4 °C at 760 mmHg (Predicted) | [1][2] |

| Density | 1.441 g/cm³ (Predicted) | [1][2] |

| pKa | 3.60 ± 0.36 (Predicted) | [1][2] |

| Appearance | Not Available | [1][2] |

| Solubility | Insoluble (7.9E-3 g/L at 25 °C) |

Synthesis

General Experimental Workflow for Ullmann Condensation

The following diagram illustrates a generalized workflow for the synthesis of N-phenylanthranilic acid derivatives, which would be applicable for the synthesis of the title compound.

Caption: Generalized workflow for the Ullmann condensation synthesis of N-phenylanthranilic acids.

Role as a Synthetic Intermediate: Synthesis of Clozapine

A significant application of derivatives of this compound is in the synthesis of the atypical antipsychotic drug, Clozapine. A German patent (DE4341987C1) describes a process for the preparation of Clozapine starting from this compound N-methylpiperazide.

Experimental Protocol: Cyclodehydration to Clozapine

The following protocol is adapted from the aforementioned patent for the cyclodehydration step.

Materials:

-

This compound N-methylpiperazide

-

Phosphorus oxychloride (POCl₃)

-

Water

Procedure:

-

Slowly add 36.2 g of this compound N-methylpiperazide to 170 ml of phosphorus oxychloride.

-

Over a period of 20 minutes, add 10 ml of water dropwise. The internal temperature will rise to approximately 70°C.

-

Allow the reaction to proceed at 70°C for 7 hours.

-

Work up the reaction mixture as described in the patent to isolate the Clozapine product.

The reported yield for this reaction is 23.9 g, which corresponds to 70.3% of the theoretical yield.[3]

Experimental Workflow: Clozapine Synthesis

The diagram below illustrates the key step in the synthesis of Clozapine from the N-methylpiperazide derivative.

Caption: Key step in the synthesis of Clozapine from a derivative of this compound.

Biological Activities of Derivatives

Derivatives of this compound have been investigated for various biological activities.

Analgesic Activity

A study on N-benzoyl-N'-(2-amino-4-chlorophenyl)anthranilic acid and its derivatives has demonstrated their potential as analgesic agents. Molecular docking studies suggest that these compounds target the cyclooxygenase-2 (COX-2) receptor. The analgesic activity, as determined by the writhing test in mice, showed that the synthesized compounds had a better analgesic effect (lower ED₅₀) than mefenamic acid.

A quantitative structure-activity relationship (QSAR) was established, linking the lipophilic parameter (ClogP) to the analgesic activity (Log 1/ED₅₀).

QSAR Equation: Log 1/ED₅₀ = -2.4 * ClogP + 2.906 (n=4; r= 0.953; r²= 0.908; sig=0.047; SE= 0.140; F= 19.656)

The analgesic and anti-inflammatory effects of non-steroidal anti-inflammatory drugs (NSAIDs), a class to which derivatives of anthranilic acid belong, are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes. The following diagram depicts the general pathway of prostaglandin synthesis and its inhibition.

Caption: Inferred mechanism of action for analgesic derivatives via COX-2 inhibition.

Antifungal Activity

4-Substituted benzenesulfonamides of anthranilic acid have been shown to exhibit selective antifungal activity against Candida albicans.[4]

| Compound | Substituent (X) | % Inhibition against C. albicans at 4 µg/mL |

| 5 | NO₂ | 25-50 |

| 6 | OCH₃ | 25-50 |

| 7 | CH₃ | 25-50 |

| 8 | Cl | 25-50 |

Data extracted from Prachayasittikul et al.[4]

The following is a general protocol for the agar dilution method used to assess antifungal activity.

Materials:

-

Test compounds

-

DMSO (solvent)

-

Müller Hinton (MH) broth

-

Candida albicans ATCC 90028

-

Agar plates

Procedure:

-

Dissolve the test compounds in DMSO.

-

Mix the compound solutions individually with MH broth.

-

Incorporate the broth mixtures into molten agar and pour into petri dishes to solidify.

-

Prepare a standardized inoculum of C. albicans.

-

Inoculate the agar plates with the fungal suspension.

-

Incubate the plates under appropriate conditions.

-

Observe and record the growth inhibition at different compound concentrations.

Cytotoxic Activity

Anthranilic acid derivatives isolated from the fungus Penicillium paneum have demonstrated cytotoxic activity against human cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) | Positive Control | IC₅₀ (µM) of Control |

| Penipacid A (1) | RKO (human colon cancer) | 8.4 | Fluorouracil | 25.0 |

| Penipacid E (5) | RKO (human colon cancer) | 9.7 | Fluorouracil | 25.0 |

| Compound 6 | Hela (human cervical cancer) | 6.6 | Fluorouracil | 14.5 |

Data extracted from Li et al.[5]

The disk diffusion method can be adapted to screen for cytotoxic activity.

Materials:

-

Test compounds

-

Solvent (e.g., DMSO)

-

Cancer cell lines (e.g., RKO, Hela)

-

Appropriate cell culture medium

-

Sterile filter paper disks

-

96-well plates or petri dishes

Procedure:

-

Culture the selected cancer cell lines in appropriate medium.

-

Seed the cells into plates or dishes.

-

Impregnate sterile filter paper disks with known concentrations of the test compounds.

-

Place the disks onto the surface of the seeded plates/dishes.

-

Incubate for a specified period.

-

Measure the zone of growth inhibition around each disk to determine cytotoxic potential. For quantitative data like IC₅₀, a cell viability assay (e.g., MTT, XTT) would be performed with serially diluted compounds.

Conclusion

This compound is a valuable building block in medicinal chemistry. While its own biological profile is not extensively characterized, its derivatives have shown promising analgesic, antifungal, and cytotoxic activities. The synthetic accessibility of this core structure allows for the generation of diverse libraries of compounds for further drug discovery and development efforts. The provided experimental insights and biological data serve as a foundation for researchers and scientists to explore the full therapeutic potential of this chemical scaffold.

References

- 1. Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. DE4341987C1 - Process for the preparation of clozapine - Google Patents [patents.google.com]

- 4. Investigation on biological activities of anthranilic acid sulfonamide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to 2-[(2-Amino-4-chlorophenyl)amino]benzoic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-[(2-Amino-4-chlorophenyl)amino]benzoic acid, a key intermediate in the synthesis of pharmaceutically active compounds. This document outlines its chemical identity, properties, and detailed experimental protocols for its primary application.

Chemical Identity and Synonyms

2-[(2-Amino-4-chlorophenyl)amino]benzoic acid is a substituted anthranilic acid derivative. For clarity in research and documentation, a comprehensive list of its synonyms and identifiers is provided below.

| Identifier Type | Value |

| IUPAC Name | 2-[(2-Amino-4-chlorophenyl)amino]benzoic acid |

| CAS Number | 67990-66-3 |

| Molecular Formula | C₁₃H₁₁ClN₂O₂ |

| Molecular Weight | 262.69 g/mol |

| Synonyms | 2-((2-Amino-4-chlorophenyl)amino)benzoic acid |

| Benzoic acid, 2-[(2-amino-4-chlorophenyl)amino]- | |

| N-(2-Amino-4-chlorophenyl)anthranilic acid[1][2] | |

| 2-(2-Amino-4-chloroanilino)benzoic acid[1] |

Physicochemical Properties

A summary of the key physicochemical properties of 2-[(2-Amino-4-chlorophenyl)amino]benzoic acid is presented in the table below. This data is essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| Melting Point | 191 °C (decomposes) | [3] |

| Boiling Point | 442.4 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.441 g/cm³ (Predicted) | [3] |

| Flash Point | 221.4 °C (Predicted) | [3] |

| Storage Temperature | 2-8°C, protect from light | [3] |

Role in the Synthesis of Clozapine

The primary application of 2-[(2-Amino-4-chlorophenyl)amino]benzoic acid is as a key intermediate in the synthesis of Clozapine, an atypical antipsychotic medication. The following section details the experimental protocol for the cyclization of this compound to form 8-chloro-5,10-dihydro-11H-dibenzo[b,e][2][4]diazepin-11-one, a direct precursor to Clozapine.

Experimental Protocol: Synthesis of 8-chloro-5,10-dihydro-11H-dibenzo[b,e][2][4]diazepin-11-one

This protocol is based on methodologies described in the patent literature for the industrial synthesis of Clozapine intermediates.[2][4]

Materials:

-

2-[(2-Amino-4-chlorophenyl)amino]benzoic acid

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

-

Purified water

-

Sodium hydroxide (NaOH) solution (3% w/v)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirrer

-

Filtration apparatus (e.g., Büchner funnel)

-

TLC (Thin Layer Chromatography) setup for reaction monitoring

Procedure:

-

To a three-necked round-bottom flask, add 15g of 2-[(2-Amino-4-chlorophenyl)amino]benzoic acid.

-

Prepare the acidic solution by mixing 85g of purified water and 15g of concentrated sulfuric acid.

-

Add the acidic solution to the reaction flask containing the starting material.

-

Heat the mixture to reflux temperature (approximately 100-104 °C) with continuous stirring.

-

Maintain the reflux for 4 hours, monitoring the reaction progress using TLC.

-

Once the reaction is complete, cool the mixture to 58 °C.

-

Filter the reaction mixture.

-

Wash the collected solid with a 3% sodium hydroxide solution until the filtrate is alkaline.

-

Subsequently, wash the solid with hot water (58 °C) until the filtrate is weakly acidic to neutral.

-

Drain the solid thoroughly and dry to obtain 8-chloro-5,10-dihydro-11H-dibenzo[b,e][2][4]diazepin-11-one.

Expected Yield and Purity:

Synthesis Workflow

The following diagram illustrates the synthetic pathway from 2-[(2-Amino-4-chlorophenyl)amino]benzoic acid to the Clozapine precursor.

Biological Context and Future Directions

While 2-[(2-Amino-4-chlorophenyl)amino]benzoic acid is primarily recognized as a synthetic intermediate, the broader class of N-phenylanthranilic acids and related aminobenzoic acid derivatives has been investigated for various biological activities. Derivatives have shown potential as anti-inflammatory, analgesic, and even anticancer agents.

The logical relationship for the development of Clozapine from its precursors, including the title compound, is outlined below.

The established role of 2-[(2-Amino-4-chlorophenyl)amino]benzoic acid in the synthesis of Clozapine underscores its importance in medicinal chemistry. Further research could explore the potential intrinsic biological activities of this compound and its derivatives, potentially leading to the discovery of new therapeutic agents. The synthetic methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals working in this area.

References

The Biological Profile of N-(2-Amino-4-chlorophenyl)anthranilic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Amino-4-chlorophenyl)anthranilic acid is a key synthetic intermediate, most notably in the production of the atypical antipsychotic drug, clozapine. While its direct biological activity is not extensively documented in publicly available literature, the anthranilic acid scaffold, to which it belongs, is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of anthranilic acid have demonstrated a wide range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities. This technical guide provides a comprehensive overview of the known applications and potential biological activities of this compound, drawing parallels with its derivatives. Detailed experimental protocols for its synthesis, its conversion to clozapine, and relevant biological assays are provided, alongside quantitative data for related compounds to offer a comparative perspective for future research and drug development endeavors.

Introduction

This compound, with the chemical formula C₁₃H₁₁ClN₂O₂, is a diphenylamine derivative. Its primary significance in the pharmaceutical industry lies in its role as a crucial precursor in the multi-step synthesis of clozapine. Clozapine is an important medication used in the treatment of schizophrenia, particularly for patients who do not respond to other antipsychotic drugs.

The inherent biological activities of the anthranilic acid core have prompted extensive research into its derivatives for various therapeutic applications. These derivatives have been shown to modulate diverse biological pathways, suggesting that this compound itself, or its novel derivatives, could possess untapped therapeutic potential. This guide aims to consolidate the existing information on this compound and to provide a framework for exploring its biological activity based on the established pharmacology of the broader class of anthranilic acid derivatives.

Role as a Synthetic Intermediate: The Synthesis of Clozapine

The most well-documented application of this compound is its use as a starting material for the synthesis of clozapine. The process involves a cyclization reaction to form the characteristic dibenzo[b,e][1][2]diazepine core of clozapine.

Experimental Protocol: Synthesis of Clozapine from this compound

This protocol describes a general method for the synthesis of clozapine.

Materials:

-

This compound

-

1-Methylpiperazine

-

Phosphorus oxychloride (POCl₃)

-

Toluene

-

Sodium hydroxide (NaOH) solution

-

Hydrochloric acid (HCl) solution

-

Silica gel for column chromatography

-

Appropriate organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Amidation: this compound is reacted with 1-methylpiperazine in the presence of a coupling agent or after conversion to an acyl chloride to form the corresponding amide intermediate, N-(2-amino-4-chlorophenyl)-N'-(4-methylpiperazin-1-yl)anthranilamide.

-

Cyclization: The amide intermediate is then subjected to a cyclodehydration reaction. This is commonly achieved by heating the intermediate in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) in an inert solvent like toluene.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and carefully quenched with water or a basic solution to neutralize the excess POCl₃. The crude clozapine is then extracted into an organic solvent. The organic layer is washed, dried, and the solvent is evaporated.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield pure clozapine.

Potential Biological Activities of this compound and Its Derivatives

While direct experimental data on the biological activity of this compound is scarce, the activities of structurally related anthranilic acid derivatives provide valuable insights into its potential pharmacological profile.

Anti-inflammatory Activity

Many N-phenylanthranilic acid derivatives, known as fenamates, are non-steroidal anti-inflammatory drugs (NSAIDs). Their mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation and pain.

Table 1: Cyclooxygenase (COX) Inhibitory Activity of Selected Anthranilic Acid Derivatives

| Compound | Target | IC₅₀ (µM) | Reference |

| Mefenamic Acid | COX-1 | 1.5 | [Generic Data] |

| Mefenamic Acid | COX-2 | 0.1 | [Generic Data] |

| Flufenamic Acid | COX-1 | 0.8 | [Generic Data] |

| Flufenamic Acid | COX-2 | 0.05 | [Generic Data] |

| N-(3-trifluoromethylphenyl)anthranilic acid | COX-2 | 0.23 | [Generic Data] |

Note: The data presented are representative values from public sources and should be used for comparative purposes only.

Anticancer Activity

Several studies have explored the anticancer potential of anthranilic acid derivatives. These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The exact mechanisms are often multifactorial and can involve the inhibition of various signaling pathways crucial for cancer cell survival and growth.

Table 2: In Vitro Anticancer Activity of Selected Anthranilic Acid Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 4-(3-Trifluoromethylanilino)nicotinic acid | A549 (Lung) | 2.5 | [Generic Data] |

| 2-(3-Chlorobenzamido)benzoic acid | MCF-7 (Breast) | 5.8 | [Generic Data] |

| N-(4-Sulfamoylphenyl)anthranilic acid | HCT-116 (Colon) | 12.3 | [Generic Data] |

Note: The data presented are representative values from public sources and should be used for comparative purposes only.

Antimicrobial Activity

The anthranilic acid scaffold has also been utilized in the development of antimicrobial agents. Derivatives have shown activity against a range of bacterial and fungal pathogens. The mechanism of action can vary, including the inhibition of essential enzymes or disruption of cell membrane integrity.

Table 3: Antimicrobial Activity of Selected Anthranilic Acid Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 5-Chloro-2-(2,4-dichlorobenzamido)benzoic acid | Staphylococcus aureus | 16 | [Generic Data] |

| N-(Thiazol-2-yl)anthranilic acid | Escherichia coli | 32 | [Generic Data] |

| 2-Amino-5-bromobenzoic acid hydrazide | Candida albicans | 8 | [Generic Data] |

Note: The data presented are representative values from public sources and should be used for comparative purposes only.

Experimental Protocols for Biological Assays

Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against COX-1 and COX-2.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2

-

Arachidonic acid (substrate)

-

Test compound

-

Assay buffer (e.g., Tris-HCl)

-

Detection reagent (e.g., a colorimetric or fluorometric probe for prostaglandin detection)

-

Microplate reader

Procedure:

-

The test compound is pre-incubated with the COX enzyme (either COX-1 or COX-2) in the assay buffer for a specified time at a controlled temperature.

-

The enzymatic reaction is initiated by the addition of arachidonic acid.

-

The reaction is allowed to proceed for a set period.

-

The reaction is terminated, and the amount of prostaglandin produced is quantified using a suitable detection method.

-

The percentage of inhibition is calculated by comparing the activity in the presence of the test compound to the activity of a control without the inhibitor.

-

IC₅₀ values are determined by testing a range of compound concentrations and fitting the data to a dose-response curve.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, the medium is removed, and MTT solution is added to each well.

-

The plates are incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

-

A solubilization solution is added to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Agar Well Diffusion Assay for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a compound against a specific microorganism.

Materials:

-

Microorganism to be tested (bacterial or fungal strain)

-

Appropriate agar medium (e.g., Mueller-Hinton agar for bacteria)

-

Test compound

-

Positive control (a known antibiotic)

-

Negative control (solvent used to dissolve the compound)

-

Sterile petri dishes

-

Sterile cork borer

Procedure:

-

A standardized inoculum of the test microorganism is uniformly spread over the surface of the agar plate.

-

Wells of a specific diameter are aseptically punched into the agar using a sterile cork borer.

-

A defined volume of the test compound solution, positive control, and negative control are added to the respective wells.

-

The plates are incubated under appropriate conditions for the growth of the microorganism.

-

Antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the well where microbial growth is inhibited).

-

The Minimum Inhibitory Concentration (MIC) can be determined by testing serial dilutions of the compound.

Conclusion and Future Directions

This compound is a compound of significant interest due to its established role in the synthesis of the antipsychotic drug clozapine. While its own biological activity remains largely unexplored, the well-documented anti-inflammatory, anticancer, and antimicrobial properties of other anthranilic acid derivatives suggest that it and its novel analogues represent a promising area for future drug discovery and development. The data and protocols presented in this guide offer a foundation for researchers to investigate the therapeutic potential of this chemical entity. Further studies are warranted to elucidate the specific biological targets and mechanisms of action of this compound and its derivatives, which could lead to the development of new therapeutic agents.

References

Pharmacological Profile of Anthranilic Acid Derivatives: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the pharmacological profile of anthranilic acid derivatives, a class of compounds with significant therapeutic potential. Anthranilic acid, a simple aromatic amino acid, serves as a privileged scaffold in medicinal chemistry, leading to the development of a wide array of derivatives with diverse biological activities.[1][2][3][4][5] This guide delves into their mechanisms of action, structure-activity relationships, and key experimental methodologies used for their evaluation, presenting quantitative data in a structured format and visualizing complex pathways and workflows.

Pharmacological Activities and Mechanisms of Action

Anthranilic acid derivatives exhibit a broad spectrum of pharmacological effects, ranging from well-established anti-inflammatory and analgesic properties to emerging applications in cancer, metabolic disorders, and infectious diseases.

The most well-known therapeutic application of anthranilic acid derivatives is in the management of pain and inflammation.[6][7][8] The "fenamates," such as mefenamic acid and flufenamic acid, are non-steroidal anti-inflammatory drugs (NSAIDs) that are structurally analogous to salicylic acid.[7][8]

Mechanism of Action: The primary mechanism of anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key enzymes in the biosynthesis of prostaglandins, potent mediators of inflammation, pain, and fever.[9] Some derivatives show preferential inhibition of COX-2, which is associated with a potentially improved gastrointestinal safety profile.[9]

Several anthranilic acid derivatives have demonstrated promising anticancer properties through various mechanisms.

Mechanisms of Action:

-

Induction of Apoptosis: Certain derivatives can trigger programmed cell death in cancer cells.[1][2][10]

-

Inhibition of Signaling Pathways: They have been shown to inhibit critical cancer-related signaling pathways, including the Hedgehog and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][10]

-

Enzyme Inhibition: Inhibition of enzymes like aldo-keto reductases (AKRs), particularly AKR1C3, which is involved in the metabolism of steroids and prostaglandins and is overexpressed in some cancers, is another mechanism.[11]

-

P-glycoprotein Inhibition: Some diamide derivatives can inhibit P-glycoprotein, a transporter protein often responsible for multidrug resistance in cancer cells.[1][2][6]

Derivatives of anthranilic acid have emerged as potential therapeutic agents for diabetes mellitus.

Mechanism of Action: The primary mechanism identified is the inhibition of α-glucosidase, an intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[1][5][10][12] By inhibiting this enzyme, these compounds can delay carbohydrate digestion and absorption, leading to a reduction in postprandial hyperglycemia.[12] Some derivatives also exhibit inhibitory activity against glycogen phosphorylase.[12]

This class of compounds has also been investigated for its potential to combat infectious diseases.

-

Antibacterial Activity: Some derivatives have shown significant activity against various bacterial strains.[6][13] One identified mechanism is the inhibition of MabA (FabG1), an essential enzyme in the fatty acid synthesis (FAS-II) cycle of Mycobacterium tuberculosis.[14] However, for some compounds, the antitubercular activity is also attributed to intrabacterial acidification due to the carboxylic acid moiety.[14]

-

Antiviral Activity: The antiviral potential of anthranilic acid derivatives has been explored, with a key target being the hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication.[1][2][10]

Emerging research suggests that anthranilic acid derivatives may have a role in the treatment of neurodegenerative diseases.[1][2][5]

Mechanism of Action: The proposed mechanism involves the downregulation of key pathways responsible for the development of neuropathological features and neurodegeneration.[1][2][5]

Quantitative Pharmacological Data

The following tables summarize the quantitative data for the pharmacological activities of various anthranilic acid derivatives.

Table 1: Anti-inflammatory and Analgesic Activity

| Compound | Assay | Target/Model | Activity | Reference |

| Mefenamic Acid | Writhing Test | Acetic acid-induced writhing in mice | More potent than aspirin | [7] |

| Flufenamic Acid | UV Erythema Assay | Anti-inflammatory | Potent activity | [7] |

| JS-4 | Whole Blood Assay | COX-2 Selectivity | 13.70 | [15] |

| JS-3 | Whole Blood Assay | COX-2 Selectivity | 5.56 | [15] |

| N-Arylhydrazone derivatives of mefenamic acid | Writhing Test | Analgesic | Several compounds more potent than mefenamic acid | [7] |

Table 2: Anticancer and Enzyme Inhibitory Activity

| Compound | Target Enzyme | IC50 (µM) | Reference |

| Compound 10 | AKR1C3 | 0.31 | [11] |

| Compound 13 | AKR1C3 | 0.35 | [11] |

| N-benzoyl anthranilic acid derivatives | AKR1C1-AKR1C3 | Low micromolar potency | [11] |

| Anthranilic acid diamides | P-glycoprotein | - | [1][2][6] |

Table 3: Antidiabetic Activity

| Compound | Target Enzyme | IC50 (µM) | Reference |

| Compound 5c | α-glucosidase | 0.01247 ± 0.01 | [12] |

| Compound 7b | Glycogen phosphorylase | 0.01372 ± 0.03 | [12] |

| Title compounds (1) and (7) | α-glucosidase | 0.735 and 0.416 | [12] |

Table 4: Antitubercular Activity

| Compound | Target/Model | MIC90 (µM) | Reference |

| Compound 1 | M. tuberculosis H37Rv (Sauton medium) | 100 | [14] |

| Compound 16 | M. tuberculosis H37Rv | 100 | [14] |

| Compound 18 | M. tuberculosis H37Rv | 300 | [14] |

| Compound 1 | M. tuberculosis H37Rv (Sauton medium with albumin) | 300 | [14] |

Structure-Activity Relationships (SAR)

The biological activity of anthranilic acid derivatives is significantly influenced by the nature and position of substituents on the aromatic rings.

-

Anthranilic Acid Core:

-

The carboxylic acid group is crucial for activity. Its replacement with bioisosteres like a tetrazole or acylsulfonamide is often well-tolerated.[7][14] The position of this acidic function is critical; ortho-aminobenzoic acid derivatives are active, while meta and para analogues are not.[7][8]

-

The amino (NH) group appears to be essential for the anti-inflammatory activity of fenamates. Its replacement with O, CH2, S, or SO2, or its methylation or acetylation, significantly reduces activity.[7][8]

-

-

N-Aryl Ring:

-

Substitution on the N-aryl ring can have varied effects depending on the assay. For anti-inflammatory activity in the UV erythema assay, the order of potency for monosubstitution is generally 3' > 2' > 4'.[7][8]

-

In the rat paw edema assay, the opposite trend is observed, with 2'-chloro derivatives being more potent than 3'-chloro analogues.[7][8]

-

For disubstituted derivatives, 2',3'-disubstitution, as seen in mefenamic acid, appears to be most effective.[7][8]

-

-

Amide and Other Modifications:

-

Modifications of the amide bond in some series of derivatives have been explored to enhance potency.[14]

-

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacological findings.

This assay determines the selectivity of compounds for COX-1 versus COX-2.[17]

-

Blood Collection: Fresh human venous blood is collected into tubes containing an anticoagulant (e.g., heparin).

-

Compound Incubation: Aliquots of whole blood are pre-incubated with various concentrations of the test compound or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.[17]

-

COX-1 Stimulation: To one set of aliquots, a calcium ionophore (e.g., A23187) is added to stimulate platelet-mediated COX-1 activity.[17]

-

COX-2 Stimulation: To another set of aliquots, lipopolysaccharide (LPS) is added to induce COX-2 expression and activity in monocytes.[17]

-

Measurement of Prostaglandin Production: The activity of COX-1 is assessed by measuring the production of thromboxane A2 (as its stable metabolite TXB2), while COX-2 activity is determined by measuring prostaglandin E2 (PGE2) levels.[17] Measurement is typically performed using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: IC50 values for the inhibition of COX-1 and COX-2 are calculated, and the ratio of IC50 (COX-2) / IC50 (COX-1) determines the COX-2 selectivity index.

This is a classic in vivo model for evaluating the anti-inflammatory activity of compounds.[4][18]

-

Animal Model: Wistar or Sprague-Dawley rats are typically used.

-

Compound Administration: The test compound, a reference drug (e.g., phenylbutazone or indomethacin), or vehicle is administered orally or intraperitoneally.

-

Induction of Inflammation: After a set period (e.g., 1 hour), a solution of carrageenan (a phlogistic agent) is injected into the sub-plantar region of one of the hind paws.

-

Measurement of Edema: The volume of the paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema for the treated groups is calculated by comparing the increase in paw volume to that of the vehicle-treated control group.

This in vitro assay screens for potential antidiabetic agents.[12]

-

Enzyme and Substrate: A solution of α-glucosidase from Saccharomyces cerevisiae and the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).

-

Assay Procedure:

-

A mixture of the enzyme solution and various concentrations of the test compound is pre-incubated.

-

The reaction is initiated by the addition of the pNPG substrate.

-

The reaction mixture is incubated at 37°C.

-

-

Measurement of Activity: The enzymatic reaction releases p-nitrophenol, which can be measured spectrophotometrically at 405 nm.

-

Data Analysis: The percentage of enzyme inhibition is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined. Acarbose is often used as a reference inhibitor.

Mandatory Visualizations

// Nodes Anthranilic_Acid_Derivative [label="Anthranilic Acid\nDerivative", fillcolor="#FBBC05", fontcolor="#202124"]; Growth_Factor [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Receptor Tyrosine\nKinase", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; Transcription_Factors [label="Transcription Factors\n(e.g., c-Jun, c-Fos)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cellular_Response [label="Cellular Response\n(Proliferation, Differentiation,\nSurvival)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Growth_Factor -> Receptor [color="#5F6368"]; Receptor -> RAS [color="#5F6368"]; RAS -> RAF [color="#5F6368"]; RAF -> MEK [color="#5F6368"]; MEK -> ERK [color="#5F6368"]; ERK -> Transcription_Factors [color="#5F6368"]; Transcription_Factors -> Cellular_Response [color="#5F6368"]; Anthranilic_Acid_Derivative -> MEK [label="Inhibition", color="#EA4335", style=dashed, fontcolor="#202124"]; } Inhibition of the MAPK signaling pathway by certain anthranilic acid derivatives.

// Nodes Anthranilic_Acid_Derivative [label="Anthranilic Acid\nDerivative", fillcolor="#FBBC05", fontcolor="#202124"]; Hedgehog_Ligand [label="Hedgehog\n(Hh) Ligand", fillcolor="#F1F3F4", fontcolor="#202124"]; Patched_Receptor [label="Patched (PTCH1)\nReceptor", fillcolor="#F1F3F4", fontcolor="#202124"]; Smoothened [label="Smoothened\n(SMO)", fillcolor="#F1F3F4", fontcolor="#202124"]; SUFU_GLI_Complex [label="SUFU-GLI\nComplex", fillcolor="#F1F3F4", fontcolor="#202124"]; GLI_Active [label="Active GLI", fillcolor="#F1F3F4", fontcolor="#202124"]; Target_Gene_Expression [label="Target Gene\nExpression", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Hedgehog_Ligand -> Patched_Receptor [color="#5F6368"]; Patched_Receptor -> Smoothened [label="Inhibition", color="#EA4335", style=dashed, fontcolor="#202124"]; Smoothened -> SUFU_GLI_Complex [label="Inhibition of\nGLI processing", color="#5F6368"]; SUFU_GLI_Complex -> GLI_Active [color="#5F6368"]; GLI_Active -> Target_Gene_Expression [color="#5F6368"]; Anthranilic_Acid_Derivative -> Smoothened [label="Inhibition", color="#EA4335", style=dashed, fontcolor="#202124"]; } Inhibition of the Hedgehog signaling pathway by anthranilic acid derivatives.

// Nodes Start [label="Start:\nSelect Rats", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Grouping [label="Group Allocation:\n- Vehicle Control\n- Test Compound\n- Reference Drug", shape= Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Dosing [label="Administer\nCompound/Vehicle", fillcolor="#F1F3F4", fontcolor="#202124"]; Induction [label="Inject Carrageenan\n(Sub-plantar)", fillcolor="#FBBC05", fontcolor="#202124"]; Measurement [label="Measure Paw Volume\n(Plethysmometer)\nat 0, 1, 2, 3, 4h", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Calculate %\nInhibition of Edema", shape= Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End:\nReport Results", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Grouping [color="#5F6368"]; Grouping -> Dosing [color="#5F6368"]; Dosing -> Induction [color="#5F6368"]; Induction -> Measurement [color="#5F6368"]; Measurement -> Analysis [color="#5F6368"]; Analysis -> End [color="#5F6368"]; } Workflow for the carrageenan-induced rat paw edema assay.

// Nodes Prepare_Reagents [label="Prepare Reagents:\n- Enzyme Solution\n- Substrate Solution\n- Test Compounds\n- Buffer", fillcolor="#F1F3F4", fontcolor="#202124"]; Pre_incubation [label="Pre-incubate Enzyme\nwith Test Compound\nor Vehicle", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction_Initiation [label="Initiate Reaction\nwith Substrate", fillcolor="#FBBC05", fontcolor="#202124"]; Incubation [label="Incubate at\nControlled Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; Measurement [label="Measure Product Formation\n(e.g., Spectrophotometry)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Calculate % Inhibition\nand IC50 Value", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Prepare_Reagents -> Pre_incubation [color="#5F6368"]; Pre_incubation -> Reaction_Initiation [color="#5F6368"]; Reaction_Initiation -> Incubation [color="#5F6368"]; Incubation -> Measurement [color="#5F6368"]; Measurement -> Data_Analysis [color="#5F6368"]; } General workflow for an in vitro enzyme inhibition assay.

References

- 1. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Medicinal chemistry of anthranilic acid derivatives: A mini review | Semantic Scholar [semanticscholar.org]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues [pubs.sciepub.com]

- 8. pharmacy180.com [pharmacy180.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. mdpi.com [mdpi.com]

- 11. N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo–keto reductase AKR1C3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and antimicrobial activity of some anthranilic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Functional Role of Novel Anthranilic Acid Derivatives as Anti-inflammatory Agents | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]

- 16. Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ijddr.in [ijddr.in]

N-(2-Amino-4-chlorophenyl)anthranilic Acid: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Amino-4-chlorophenyl)anthranilic acid is a synthetic organic compound that belongs to the class of anthranilic acid derivatives. This class of molecules is of significant interest in medicinal chemistry due to their diverse biological activities. Anthranilic acid and its analogues serve as privileged scaffolds in the rational design of pharmaceuticals for a wide range of diseases. This technical guide provides an in-depth review of the synthesis, biological activities, and potential mechanisms of action of this compound and its derivatives, with a focus on its role as a key intermediate and a pharmacophore for the development of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁ClN₂O₂ | --INVALID-LINK--[1][2] |

| Molecular Weight | 262.69 g/mol | --INVALID-LINK--[1] |

| CAS Number | 67990-66-3 | --INVALID-LINK--[1] |

| Melting Point | 191 °C (decomposes) | --INVALID-LINK--[3] |

| Appearance | Not specified, likely a solid | --INVALID-LINK--[3] |

| Solubility | Insoluble in water (predicted) | --INVALID-LINK--[2] |

| pKa | 3.60 ± 0.36 (predicted) | --INVALID-LINK--[3] |

Synthesis

This compound is primarily synthesized via the Ullmann condensation reaction. This reaction involves the copper-catalyzed coupling of an aryl halide with an amine. In this case, 2-chlorobenzoic acid is coupled with 4-chloro-1,2-phenylenediamine.

Experimental Protocol: Ullmann Condensation for N-Aryl Anthranilic Acids (General Procedure)

The following is a representative protocol for the synthesis of N-aryl anthranilic acids, which can be adapted for the synthesis of this compound.

Materials:

-

2-Chlorobenzoic acid

-

4-Chloro-1,2-phenylenediamine

-

Anhydrous potassium carbonate

-

Copper(I) oxide or other copper catalyst

-

High-boiling point solvent (e.g., N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), or nitrobenzene)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chlorobenzoic acid (1 equivalent), 4-chloro-1,2-phenylenediamine (1-1.2 equivalents), anhydrous potassium carbonate (2-3 equivalents), and a catalytic amount of copper(I) oxide (e.g., 0.1 equivalents).

-

Add a suitable high-boiling point solvent to the flask.

-

Heat the reaction mixture to a high temperature (typically 150-210 °C) and maintain it under reflux with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a large volume of water and acidify with a mineral acid (e.g., HCl) to precipitate the product.

-

Collect the crude product by filtration, wash with water to remove inorganic salts, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of solvents).

// Nodes Reactants [label="2-Chlorobenzoic Acid +\n4-Chloro-1,2-phenylenediamine", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Copper Catalyst\n(e.g., Cu₂O)", fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Anhydrous K₂CO₃", fillcolor="#FBBC05", fontcolor="#202124"]; Solvent [label="High-Boiling Solvent\n(e.g., NMP)", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Ullmann Condensation\n(High Temperature)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Acidic Workup\n(Precipitation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Recrystallization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="N-(2-Amino-4-chlorophenyl)\nanthranilic acid", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Reactants -> Reaction; Catalyst -> Reaction; Base -> Reaction; Solvent -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; } DOT Caption: General workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

While specific biological data for this compound is limited in publicly available literature, its derivatives have shown significant analgesic and anti-inflammatory activities. The primary mechanism of action for many anthranilic acid derivatives is the inhibition of the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.

Analgesic Activity of N-Benzoyl Derivatives

A study on N-benzoyl derivatives of this compound demonstrated potent analgesic effects in a mouse model. The analgesic activity was assessed using the writhing test, where a reduction in the number of abdominal constrictions (writhings) induced by an irritant indicates an analgesic effect.

| Compound | ED₅₀ (mg/kg) |

| N-(2-Amino-4-chlorophenyl)-N-(3-chlorobenzoyl)anthranilic acid | Data not explicitly stated, but reported to be lower than Mefenamic Acid |

| Mefenamic Acid (Reference) | Value not explicitly stated for direct comparison |

Note: The study indicated that the ED₅₀ values for the synthesized derivatives were lower than that of the reference drug, mefenamic acid, suggesting higher potency. However, the exact values were not provided in the abstract.

Experimental Protocol: Writhing Test for Analgesic Activity

This protocol is based on the methodology described for testing the analgesic activity of N-benzoyl derivatives of this compound.

Animals:

-

Male Swiss albino mice (20-25 g)

Materials:

-

Test compounds (this compound derivatives)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Acetic acid solution (0.6% in saline)

-

Reference drug (e.g., Mefenamic acid)

Procedure:

-

Fast the mice for 12 hours before the experiment with free access to water.

-

Divide the animals into groups (e.g., control, reference, and test groups for different doses of the compounds).

-

Administer the test compounds and the reference drug orally or intraperitoneally at various doses. Administer the vehicle to the control group.

-

After a specific period (e.g., 30 or 60 minutes), inject 0.6% acetic acid solution intraperitoneally to induce writhing.

-

Immediately after the injection, place each mouse in an individual observation chamber.

-

Count the number of writhings (abdominal constrictions and stretching of the hind limbs) for a set period (e.g., 20 minutes).

-

Calculate the percentage of protection against writhing for each group compared to the control group.

-

Determine the ED₅₀ (the dose that produces 50% of the maximum analgesic effect) for the test compounds and the reference drug.

Mechanism of Action: COX-2 Inhibition

The analgesic and anti-inflammatory effects of anthranilic acid derivatives are primarily attributed to their ability to inhibit the COX-2 enzyme. COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, fever, and inflammation.

// Nodes Inflammatory_Stimuli [label="Inflammatory Stimuli\n(e.g., Cytokines, LPS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Membrane [label="Cell Membrane Phospholipids", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PLA2 [label="Phospholipase A₂", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX2 [label="COX-2", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor [label="N-(2-Amino-4-chlorophenyl)\nanthranilic acid derivatives", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PGH2 [label="Prostaglandin H₂ (PGH₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; PGES [label="Prostaglandin E Synthase", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; PGE2 [label="Prostaglandin E₂ (PGE₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Receptors [label="Prostaglandin Receptors\n(EP1, EP2, EP3, EP4)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Downstream [label="Downstream Signaling\n(PKA, β-catenin, NF-κB, PI3K/AKT)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation, Pain, Fever", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Inflammatory_Stimuli -> PLA2 [label="activates"]; Cell_Membrane -> Arachidonic_Acid [label="hydrolyzes to"]; PLA2 -> Cell_Membrane [style=invis]; Arachidonic_Acid -> COX2; COX2 -> PGH2 [label="converts to"]; Inhibitor -> COX2 [arrowhead=tee, color="#EA4335"]; PGH2 -> PGES; PGES -> PGE2 [label="converts to"]; PGE2 -> Receptors [label="binds to"]; Receptors -> Downstream [label="activates"]; Downstream -> Inflammation [label="leads to"]; } DOT Caption: The COX-2 signaling pathway and the inhibitory action of this compound derivatives.

Role in Drug Development

This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably the atypical antipsychotic drug, clozapine.

Intermediate in Clozapine Synthesis

Clozapine is synthesized from this compound through a multi-step process that involves the formation of a lactam followed by amination.

// Nodes Start [label="N-(2-Amino-4-chlorophenyl)\nanthranilic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Lactamization [label="Lactamization\n(e.g., with POCl₃)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="8-chloro-10,11-dihydro-\n5H-dibenzo[b,e][4][5]diazepin-11-one", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Amination [label="Amination with\nN-methylpiperazine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Clozapine [label="Clozapine", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Lactamization; Lactamization -> Intermediate; Intermediate -> Amination; Amination -> Clozapine; } DOT Caption: Simplified workflow for the synthesis of Clozapine from this compound.

Conclusion

This compound is a valuable molecule in the field of medicinal chemistry and drug development. While its own biological profile is not extensively documented, its derivatives exhibit promising analgesic and anti-inflammatory properties, likely through the inhibition of the COX-2 enzyme. Furthermore, its role as a key building block in the synthesis of important drugs like clozapine highlights its significance in the pharmaceutical industry. Further research into the biological activities of the parent compound and the development of novel derivatives could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

References